molecular formula C17H23NO2 B1385526 N-(2-Furylmethyl)-4-(hexyloxy)aniline CAS No. 1040687-26-0

N-(2-Furylmethyl)-4-(hexyloxy)aniline

Cat. No.: B1385526
CAS No.: 1040687-26-0
M. Wt: 273.37 g/mol
InChI Key: AXLVBMJNAWAXEH-UHFFFAOYSA-N
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Description

N-(2-Furylmethyl)-4-(hexyloxy)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a furylmethyl group attached to the nitrogen atom and a hexyloxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Furylmethyl)-4-(hexyloxy)aniline typically involves the reaction of 4-(hexyloxy)aniline with 2-furylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The general reaction scheme is as follows:

4-(Hexyloxy)aniline+2-Furylmethyl chlorideThis compound\text{4-(Hexyloxy)aniline} + \text{2-Furylmethyl chloride} \rightarrow \text{this compound} 4-(Hexyloxy)aniline+2-Furylmethyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Furylmethyl)-4-(hexyloxy)aniline can undergo various chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of furylmethyl aldehyde or furylmethyl carboxylic acid.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

N-(2-Furylmethyl)-4-(hexyloxy)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-Furylmethyl)-4-(hexyloxy)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The furylmethyl group can participate in hydrogen bonding and π-π interactions, while the hexyloxy group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Furylmethyl)-2-(2-phenoxyethoxy)aniline
  • N-(2-Furylmethyl)-2-(tetrahydro-2-furanylmethoxy)aniline
  • N-(2-Furylmethyl)cyclohexanamine

Uniqueness

N-(2-Furylmethyl)-4-(hexyloxy)aniline is unique due to the presence of both the furylmethyl and hexyloxy groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-hexoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-2-3-4-5-12-19-16-10-8-15(9-11-16)18-14-17-7-6-13-20-17/h6-11,13,18H,2-5,12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLVBMJNAWAXEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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